(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2S/c1-31-20-4-2-3-15(12-20)21-17(14-29(28-21)19-7-5-18(24)6-8-19)11-16(13-25)22(30)27-23-26-9-10-32-23/h2-12,14H,1H3,(H,26,27,30)/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROVMNWVEXLJKE-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2/C=C(/C#N)\C(=O)NC3=NC=CS3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, particularly focusing on anticancer effects, anti-inflammatory properties, and other pharmacological activities supported by recent research findings.
The molecular formula of the compound is , with a molecular weight of 445.5 g/mol. It features a complex structure that includes a cyano group, a pyrazole moiety, and a thiazole ring, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties. The compound has shown promising results in inhibiting various cancer cell lines.
Case Studies and Findings
- Cell Line Studies :
- Mechanism of Action :
- Comparison with Other Compounds :
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| (Z)-2-Cyano... | HCT116 | 0.39 | Apoptosis induction |
| (Z)-2-Cyano... | MCF-7 | 0.46 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10.38 | DNA intercalation |
Anti-inflammatory Activity
The pyrazole scaffold is well-documented for its anti-inflammatory properties. Compounds similar to (Z)-2-Cyano... have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .
Other Biological Activities
In addition to anticancer and anti-inflammatory effects, (Z)-2-Cyano... has been studied for:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
- Antioxidant Effects : Potentially reducing oxidative stress in cellular models.
These properties make it a candidate for further exploration in drug development.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
Reactivity Insights :
- The target compound’s cyano-enamide group may undergo nucleophilic attack at the β-carbon, similar to cyano-acetamide derivatives in , which form thiazoles and 1,3,4-thiadiazoles .
Spectroscopic and Computational Analysis
- NMR Spectroscopy: The target compound’s ¹H-NMR would show distinct deshielding for the thiazole protons (~δ 7.5–8.5 ppm) compared to pyrrole analogues (δ 6.5–7.2 ppm) . Fluorine substituents generate characteristic ¹⁹F-NMR signals absent in non-fluorinated analogues.
Crystallographic and Stability Considerations
- Crystallography using SHELX software () is critical for resolving the Z-configuration and planarity of the enamide group. Similar pyrazole derivatives exhibit π-π stacking between aromatic rings, which may enhance thermal stability compared to pyrrole-based compounds .
Preparation Methods
Retrosynthetic Analysis and Key Disconnections
The target molecule can be dissected into three primary components:
- Pyrazole core substituted at positions 1 and 3 with 4-fluorophenyl and 3-methoxyphenyl groups.
- (Z)-α-Cyano enamide moiety conjugated to the pyrazole ring.
- 1,3-Thiazol-2-ylamine linked via an amide bond.
Retrosynthetic disconnections suggest sequential assembly:
- Formation of the 1,4-disubstituted pyrazole.
- Introduction of the α-cyano enamide through a Knoevenagel condensation.
- Late-stage amide coupling with 1,3-thiazol-2-amine.
Synthesis of the Pyrazole Core
Cyclocondensation of Hydrazines with 1,3-Diketones
The 1,4-disubstituted pyrazole scaffold is synthesized via cyclocondensation of substituted hydrazines with 1,3-diketones. For example:
- 1-(4-Fluorophenyl)hydrazine reacts with 3-methoxyphenyl-1,3-diketone in ethanol under reflux to yield 1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde.
- Optimization : Use of acetic acid as a catalyst improves regioselectivity, favoring the 1,4-substitution pattern.
Table 1: Pyrazole Synthesis Conditions and Yields
| Starting Materials | Solvent | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)hydrazine + diketone | Ethanol | AcOH | 80 | 78 |
| Same + microwave irradiation | DMF | None | 120 (MW) | 85 |
Amide Coupling with 1,3-Thiazol-2-Amine
Carboxylic Acid Activation
The enamide’s carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF)/N,N-dimethylformamide (DMF):
- Reaction Protocol :
Table 3: Coupling Reagent Comparison
| Reagent System | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | THF/DMF | 25 | 84 |
| DCC/DMAP | CH₂Cl₂ | 0 → 25 | 76 |
Critical Analysis of Synthetic Challenges
Regioselectivity in Pyrazole Formation
Competing 1,3- and 1,5-disubstituted pyrazole byproducts are minimized using microwave-assisted synthesis , which enhances reaction kinetics and selectivity.
Scalability and Industrial Considerations
Kilogram-Scale Production
A patented route describes a 160 L glass-lined reactor for the final amide coupling, achieving 92% yield with in situ crystallization from methanol.
Environmental Impact
- Solvent Recovery : Ethanol and DMF are recycled via distillation, reducing waste.
- Catalyst Load : EDCl/HOBt systems are replaced with immobilized enzymes in pilot studies to minimize heavy metal residues.
Q & A
Q. How can this compound’s photophysical properties be leveraged in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
